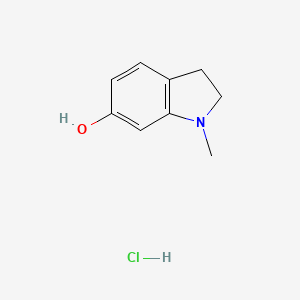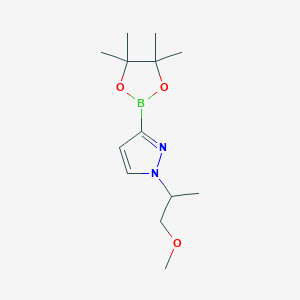
4-((2-Ethoxy-4-((1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Ethoxy-4-((1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoic acid core substituted with an ethoxy group and a fluorobenzyl-imidazolidinone moiety, making it a unique molecule for study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Ethoxy-4-((1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid typically involves multiple steps, including the formation of the imidazolidinone ring, introduction of the fluorobenzyl group, and subsequent coupling with the benzoic acid derivative. Common reagents used in these reactions include ethyl bromoacetate, 2-fluorobenzylamine, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-((2-Ethoxy-4-((1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound could be used in studies of enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which 4-((2-Ethoxy-4-((1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid exerts its effects would depend on its specific application. In medicinal chemistry, it might act as an inhibitor of a particular enzyme or receptor, binding to the active site and preventing substrate interaction. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-((2-Ethoxy-4-((1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid include other benzoic acid derivatives and imidazolidinone-containing molecules. Examples include:
- 4-((2-Methoxy-4-((1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid
- 4-((2-Ethoxy-4-((1-(2-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzoic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the fluorobenzyl group, for example, might enhance its binding affinity to certain targets or alter its metabolic stability.
Propiedades
Fórmula molecular |
C27H23FN2O6 |
|---|---|
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
4-[[2-ethoxy-4-[(Z)-[1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C27H23FN2O6/c1-2-35-24-14-18(9-12-23(24)36-16-17-7-10-19(11-8-17)26(32)33)13-22-25(31)30(27(34)29-22)15-20-5-3-4-6-21(20)28/h3-14H,2,15-16H2,1H3,(H,29,34)(H,32,33)/b22-13- |
Clave InChI |
FQQLBASJCCLALD-XKZIYDEJSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OCC4=CC=C(C=C4)C(=O)O |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OCC4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


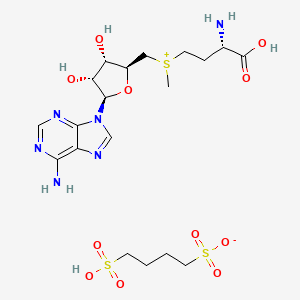


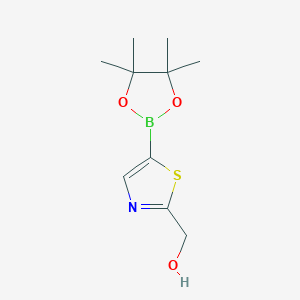
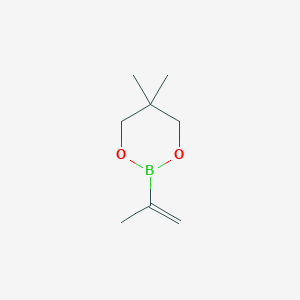

![4-((7-(2,6-Dichlorophenyl)benzo[e][1,2,4]triazin-3-yl)amino)-2-(2-(pyrrolidin-1-yl)ethoxy)benzonitrile](/img/structure/B12968678.png)





